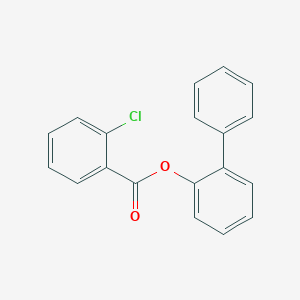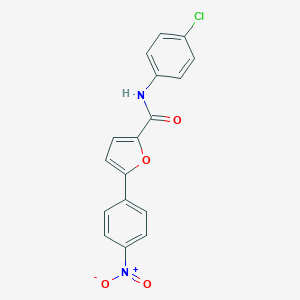![molecular formula C26H17NO3 B413264 6-(4-phenoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione CAS No. 491865-77-1](/img/structure/B413264.png)
6-(4-phenoxyphenyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the cyclization of 1-hydrazinyl-3,3-dimethyl-3,4-tetrahydro-5H-benzo[c]azepine with ethyl orthoformate, followed by reaction with acetic acid . This method provides a straightforward approach to constructing the benzazepine ring system.
Industrial Production Methods
While specific industrial production methods for 6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione are not widely documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using scalable reagents and solvents, and employing efficient purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
6-(4-Phenoxyphenyl)benzod
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Medicine: Research has explored its potential as a therapeutic agent, particularly in anticancer studies.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are crucial for understanding its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione include other benzazepine derivatives such as:
- 6,7-dihydro-5H-benzo[c]-1,2,4-triazolo[3,4-a]azepines
- 6,7-dihydro-5H-benzo[c]tetrazolo[5,1-a]azepines
Uniqueness
What sets 6-(4-Phenoxyphenyl)benzodbenzazepine-5,7-dione apart is its specific phenoxyphenyl substitution, which imparts unique chemical and biological properties. This structural feature can influence its reactivity, binding interactions, and overall functionality, making it a valuable compound for targeted research and applications.
Propiedades
IUPAC Name |
6-(4-phenoxyphenyl)benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17NO3/c28-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)26(29)27(25)18-14-16-20(17-15-18)30-19-8-2-1-3-9-19/h1-17H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLNDCBOCCLXRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C5=CC=CC=C5C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-({[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl)[1,1'-biphenyl]-2-ol](/img/structure/B413182.png)
![2-{4-Bromo-3-[({6-nitro-1,3-benzodioxol-5-yl}methylene)amino]phenyl}-1,3-benzoxazole](/img/structure/B413184.png)
![N-[3-(2,4-dichlorophenyl)-2-propenylidene]-N-[3-(4-methyl-1,3-benzoxazol-2-yl)phenyl]amine](/img/structure/B413185.png)
![N-(4-{[3-(2,4-dichlorophenyl)-2-propenylidene]amino}phenyl)acetamide](/img/structure/B413186.png)
![5,7-dibromo-3-[2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]anilino]indol-2-one](/img/structure/B413189.png)

![1-{[(3-Chlorophenyl)imino]methyl}-6-nitro-2-naphthol](/img/structure/B413194.png)
![N-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amine](/img/structure/B413195.png)
![4-Bromo-2-nitro-6-({[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413197.png)
![5-{[5-(4-Chlorophenyl)-2-furyl]methylene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B413198.png)
![4-Chloro-2-nitro-6-({[2-methoxy-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl)phenol](/img/structure/B413199.png)

![METHYL 4-[(E)-{[2-METHOXY-5-(5-METHYL-1,3-BENZOXAZOL-2-YL)PHENYL]IMINO}METHYL]BENZOATE](/img/structure/B413201.png)
![methyl 8-methyl-4-oxo-6-phenyl-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B413202.png)
